molecular formula C21H20BrN3O3 B2639249 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921578-86-1

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2639249
CAS No.: 921578-86-1
M. Wt: 442.313
InChI Key: MMNNKRUINLEKBD-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a chemical compound based on a pyridazin-3(2H)-one scaffold, a structure recognized for its significant potential in medicinal chemistry research. This specific benzamide derivative is offered for investigation into novel therapeutic pathways, particularly in oncology. Compounds featuring the pyridazinone core have been identified as key structures in the development of targeted protein degraders and inhibitors of protein-protein interactions. Recent studies on highly analogous pyridazinone compounds have demonstrated their utility as first-in-class inhibitors that target the protein arginine methyltransferase 5 (PRMT5) complex. Research indicates that these molecules can bind at the PRMT5-binding motif (PBM) interface, directly inhibiting the recruitment of substrate adaptor proteins and thereby modulating the methylation of specific PRMT5 substrates . This mechanism, distinct from catalytic site inhibition, represents a promising strategy for targeting MTAP-deleted cancers, a common genomic aberration in glioblastoma, mesothelioma, and pancreatic tumors . Furthermore, the pyridazinone scaffold has been successfully employed in the design of potent and selective class I histone deacetylase (HDAC) inhibitors. Such inhibitors have shown excellent in vivo antitumor activity in xenograft models, induced cell cycle arrest and apoptosis, and exhibited favorable pharmacokinetic profiles, positioning them as promising oral anticancer drug candidates . This compound is presented to the research community as a tool for exploring these and other innovative biological mechanisms in a laboratory setting.

Properties

IUPAC Name

4-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-2-28-18-9-5-15(6-10-18)19-11-12-20(26)25(24-19)14-13-23-21(27)16-3-7-17(22)8-4-16/h3-12H,2,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNNKRUINLEKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under reflux conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazinone intermediate.

    Bromination: The bromine atom can be introduced through an electrophilic bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the brominated intermediate with an appropriate amine under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino derivatives, thio derivatives

Scientific Research Applications

Antimicrobial Properties

Compounds containing the pyridazinone scaffold have been reported to exhibit antimicrobial properties. The structural characteristics of 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide suggest that it may possess similar activities. Research into derivatives of pyridazinones has shown promising results against various bacterial strains, indicating that this compound could be explored for its potential as an antimicrobial agent .

Inhibition of Enzymes

The compound's structure may allow it to act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Given the structural similarities, this compound could be evaluated for its MAO-B inhibitory activity, which might contribute to neuroprotective effects .

Anti-inflammatory Effects

Pyridazinone derivatives have also been associated with anti-inflammatory properties. The unique combination of functional groups in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further studies aimed at treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies can provide insights into how this compound interacts with various biological targets. These studies help predict binding affinities and can inform further development as a therapeutic agent by identifying potential mechanisms of action against specific proteins involved in disease processes.

Case Study: Synthesis and Evaluation

A recent study synthesized several pyridazinone derivatives, including variations of compounds similar to this compound. The evaluation included assessing their biological activities against various targets such as MAO-B and inflammatory mediators. Results indicated that certain modifications to the pyridazinone structure significantly enhanced biological activity, suggesting that systematic exploration of such derivatives could lead to promising therapeutic agents .

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone/Pyrimidinone-Based Benzamides

Compound 5d :
  • Structure: 4-Bromo-N-(4-chloro-2-(isopropylamino)-6-oxopyrimidin-1(6H)-yl)benzamide
  • Key Features: Pyrimidinone ring (vs. pyridazinone in the target compound). Substituents: Chlorine at C4, isopropylamino at C2.
  • Physical Properties :
    • Melting Point: 143–145°C (lower than the target compound, likely due to less bulky substituents).
    • Spectral Data: IR peaks at 3335 cm⁻¹ (N–H stretch) and 1683 cm⁻¹ (C=O stretch) [1].
  • Activity : Evaluated for antibacterial properties, with substituents influencing target affinity [1].
Compound 5e :
  • Structure: 4-Bromo-N-(4-chloro-2-(cyclopropylamino)-6-oxopyrimidin-1(6H)-yl)benzamide
  • Key Features: Cyclopropylamino group (vs. ethoxyphenyl in the target compound).
  • Physical Properties :
    • Melting Point: 246–248°C (higher than 5d due to rigid cyclopropyl group).
  • Synthesis: Similar route using bromobenzamide and substituted pyrimidinones [1].
Compound S3 :
  • Structure : N′-2-Bromobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide
  • Key Features :
    • Hydrazide linker and benzylpiperidine substituent.
  • Activity: Exhibits monoamine oxidase (MAO) inhibitory activity, highlighting the role of extended substituents in enzyme interaction [8].

Pyridine-Linked Benzamides

Compound 35 :
  • Structure : 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide
  • Key Features: Pyridine ring replaces pyridazinone. Fluorine substituent enhances electronegativity.
  • Activity : Designed as α9*nAChR agonists; fluorine and methyl groups improve receptor selectivity [4].
Compound 6e :
  • Structure : 4-Bromo-N-(6-methylpyridin-2-yl)benzamide
  • Synthesis : 92% yield via reaction of ethyl 4-bromobenzoate with 6-methylpyridin-2-amine [4].
  • Physical Properties: Melting point 73.7–74.3°C, lower than pyridazinone analogs due to reduced ring polarity [4].

Piperazine/Piperidine-Modified Derivatives

Compound 3 :
  • Structure : Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate
  • Key Features :
    • Piperazine ring enhances solubility and membrane permeability.
  • Synthesis : Reflux with ethyl bromoacetate and potassium carbonate [7].

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Key Substituent Biological Activity Reference
Target Compound 4-Ethoxyphenyl Not reported (likely enzyme inhibition)
5d Chloro, isopropylamino Antibacterial [1]
35 Fluoro, methylpyridinyl α9*nAChR agonism [4]
S3 Benzylpiperidine MAO inhibition [8]
  • Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound may improve binding to hydrophobic pockets, while chloro/fluoro groups in analogs enhance electrophilic interactions.
  • Ring Systems: Pyridazinone (target) vs. pyrimidinone (5d, 5e) alters ring polarity and hydrogen-bonding capacity.

Physicochemical Properties

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Spectral Data
Target Compound
5d 143–145 1683 δ 9.72 (s, 1H, –NH–) [1]
5e 246–248 1693 δ 5.45 (d, J = 7.9 Hz) [1]
6e 73.7–74.3 TLC Rf = 0.31 [4]

Biological Activity

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound classified within the benzamide family. Its structure incorporates a bromine atom, an ethoxyphenyl group, and a pyridazinone moiety, suggesting potential for diverse biological activities. This article explores the biological activity of this compound, including its synthesis, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20BrN3O3, with a molecular weight of approximately 442.31 g/mol. The presence of the bromine atom may facilitate various chemical transformations, while the ethoxyphenyl and pyridazinone groups could enhance its biological activity due to improved solubility and bioavailability.

PropertyValue
Molecular FormulaC21H20BrN3O3
Molecular Weight442.31 g/mol
Structural FeaturesBromine, Ethoxyphenyl, Pyridazinone

Synthesis

The synthesis of this compound typically involves several steps that require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. The compound can be synthesized through reactions involving various reagents, including oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Anticancer Potential

Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, related pyridazinone derivatives have shown promising results in inhibiting growth in hormone receptor-positive breast cancer cell lines (MCF-7) and triple-negative breast cancer (TNBC) cell lines (MDA-MB-468). These studies employ MTT assays to determine the growth inhibitory (GI50) values, which reflect the potency of these compounds against cancer cells .

CompoundCell LineGI50 Value (µM)
Reference CompoundMCF-719.3
1jMDA-MB-46812.2
4-bromo derivativeMDA-MB-468<10

Molecular docking studies are essential for understanding how this compound interacts with specific biological targets. These studies can elucidate binding affinities to proteins involved in disease pathways, providing insights into potential mechanisms of action that could inform therapeutic development.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyridazinone intermediates and benzamide derivatives. For example, pyridazinone scaffolds are typically synthesized by refluxing substituted phenylhydrazines with diketones or via cyclization reactions under acidic conditions . The final benzamide coupling often employs carbodiimide-based reagents (e.g., DCC or EDC) to activate the carboxylic acid group of 4-bromobenzoic acid, followed by reaction with the amine-functionalized pyridazinone intermediate. Purification involves column chromatography (e.g., silica gel with DCM/MeOH gradients) and recrystallization (ethanol or ethyl acetate/hexane mixtures) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • TLC : Monitor reaction progress using hexane:ethyl acetate (2:1) or DCM:MeOH (95:5) as mobile phases .
  • Spectroscopy : Confirm the structure via 1H^1H NMR (e.g., δ 7.65–7.41 ppm for aromatic protons, δ 4.32–4.12 ppm for ethoxy groups) and 13C^{13}C NMR (e.g., δ 165.8 ppm for the benzamide carbonyl) .
  • Mass Spectrometry : LC-MS or HRMS to verify molecular weight (e.g., expected [M+H+^+] at m/z 428.2) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Screen for kinase or enzyme inhibition (e.g., HDACs) using fluorescence-based assays. For cytotoxicity, use cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., SKM-1 myelodysplastic cells). Include positive controls like SAHA (vorinostat) for HDAC inhibition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s HDAC inhibitory activity?

  • Methodological Answer :

  • Substituent Variation : Modify the ethoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess electronic effects.
  • Scaffold Hybridization : Integrate piperazine or thiazole moieties to enhance binding to HDAC catalytic pockets .
  • Biological Testing : Compare IC50_{50} values against HDAC isoforms (class I vs. II/IV) using recombinant enzymes. Validate in cell models via histone H3 acetylation Western blots .

Q. What methodologies assess the pharmacokinetic profile of this compound in preclinical models?

  • Methodological Answer :

  • In Vivo PK Studies : Administer orally (e.g., 10–50 mg/kg) to rodents. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis to determine TmaxT_{\text{max}}, CmaxC_{\text{max}}, and half-life .
  • Metabolic Stability : Incubate with hepatocytes from multiple species (human, rat, mouse) to calculate intrinsic clearance. Monitor CYP450 inhibition (e.g., hERG assay, IC50_{50} > 30 μM is desirable) .

Q. How can crystallography or computational modeling resolve binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HDAC1 (PDB ID: 4BKX). Focus on zinc-binding groups (e.g., pyridazinone oxygen) and hydrophobic interactions with the ethoxyphenyl moiety .
  • X-ray Crystallography : Co-crystallize the compound with HDAC2 and solve the structure via synchrotron radiation (resolution ≤ 2.0 Å). Refine using PHENIX .

Q. What experimental designs address contradictory data in biological assays?

  • Methodological Answer :

  • Dose-Response Curves : Repeat assays with 8–12 concentrations to confirm IC50_{50} consistency.
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Orthogonal Assays : Validate apoptosis induction via flow cytometry (Annexin V/PI staining) alongside caspase-3/7 activity assays .

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